molecular formula C16H20N6O B5376203 5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine CAS No. 61939-70-6

5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine

Cat. No. B5376203
CAS RN: 61939-70-6
M. Wt: 312.37 g/mol
InChI Key: NGKLMHJPBKDIFN-UHFFFAOYSA-N
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Description

5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of pyridazinobenzoxazines, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine is not fully understood. However, it has been shown to interact with various molecular targets, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the activity of COX-2. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antiviral activity by inhibiting the replication of viruses such as HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of pharmacological activities, which makes it a useful tool for drug discovery and development. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine. One potential direction is to further investigate its mechanism of action and molecular targets. This could provide insight into its pharmacological activities and potential therapeutic applications. Another direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, future research could focus on developing more water-soluble derivatives of this compound, which could make it a more useful tool for drug discovery and development.
Conclusion
In conclusion, 5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine is a chemical compound that has potential applications in drug discovery and development. Its synthesis method is relatively simple, and it exhibits a wide range of pharmacological activities. While its mechanism of action is not fully understood, it has been shown to interact with various molecular targets and exhibit anti-inflammatory, antitumor, and antiviral activities. Further research is needed to fully understand its potential therapeutic applications and to develop more water-soluble derivatives of this compound.

Synthesis Methods

The synthesis of 5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine involves a multi-step process. The first step involves the reaction of 4-methylpiperazine with 2-chloro-5-methylpyridazine to form 4-methyl-1-(2-pyridyl)piperazine. This intermediate is then reacted with 2-hydroxybenzaldehyde to form 5-methyl-3-(4-methyl-1-piperazinyl)-5H-benzo[b][1,4]oxazin-8-amine, which is then cyclized with hydrazine hydrate to form the final product.

Scientific Research Applications

5-methyl-3-(4-methyl-1-piperazinyl)-5H-pyridazino[3,4-b][1,4]benzoxazin-8-amine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-20-5-7-22(8-6-20)15-10-13-16(19-18-15)23-14-9-11(17)3-4-12(14)21(13)2/h3-4,9-10H,5-8,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKLMHJPBKDIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=C(O3)C=C(C=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210975
Record name 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61939-70-6
Record name 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061939706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 8-amino-5-methyl-3-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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